molecular formula C14H23N3O4 B12805050 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- CAS No. 105408-01-3

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl-

Cat. No.: B12805050
CAS No.: 105408-01-3
M. Wt: 297.35 g/mol
InChI Key: VAJNPDWMFKHJIG-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a complex organic compound with a pyrimidinedione core. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps. The starting materials often include pyrimidinedione derivatives, cyclohexylamine, and 2-hydroxyethoxy methylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinedione core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione derivatives
  • Cyclohexylamine derivatives
  • Hydroxyethoxy methylated compounds

Uniqueness

What sets 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

105408-01-3

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

6-(cyclohexylamino)-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H23N3O4/c1-10-12(15-11-5-3-2-4-6-11)17(9-21-8-7-18)14(20)16-13(10)19/h11,15,18H,2-9H2,1H3,(H,16,19,20)

InChI Key

VAJNPDWMFKHJIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)NC2CCCCC2

Origin of Product

United States

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